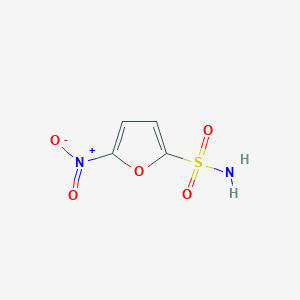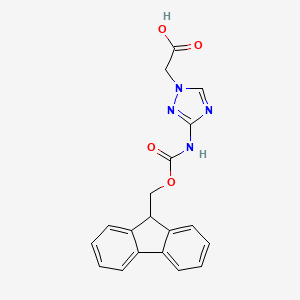
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring, an amino group, and an ethanol moiety, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-fluoroaniline.
Reaction with Epichlorohydrin: The aniline undergoes a nucleophilic substitution reaction with epichlorohydrin to form an intermediate.
Ring Opening: The intermediate is then subjected to ring-opening under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially yielding dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of potential therapeutic applications, including as an active pharmaceutical ingredient.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-iodo-4-fluorophenyl)ethan-1-ol hydrochloride
Comparison:
- Substituent Effects: The presence of different halogens (bromine, chlorine, iodine) can significantly influence the compound’s reactivity and biological activity.
- Binding Affinity: Variations in the halogen substituents can alter the compound’s binding affinity to molecular targets, affecting its potency and selectivity.
- Stability: The stability of the compound can also vary depending on the nature of the halogen substituents, impacting its shelf life and usability in various applications.
Eigenschaften
Molekularformel |
C8H10BrClFNO |
|---|---|
Molekulargewicht |
270.52 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
InChI-Schlüssel |
DGHVDXBFKBATGC-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Br)F.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)Br)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



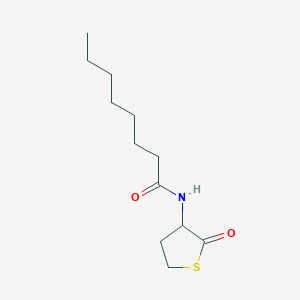
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)

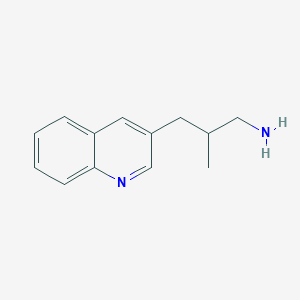

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
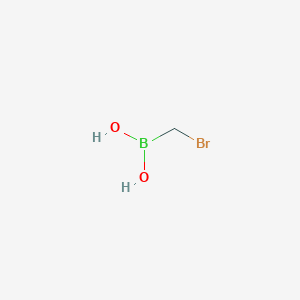
aminehydrochloride](/img/structure/B13572584.png)
